O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine
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Overview
Description
O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine typically involves multiple steps. The process begins with the protection of the amino group of L-serine using the Fmoc group.
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers, which allow for precise control over reaction conditions and the efficient production of large quantities. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is assembled step-by-step on a solid support .
Chemical Reactions Analysis
Types of Reactions
O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxoethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The compound can interact with enzymes and proteins, influencing their activity and function through various pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine is unique due to its specific combination of functional groups, which provide distinct reactivity and stability. The presence of the Fmoc group makes it particularly valuable in peptide synthesis, offering advantages in terms of selectivity and ease of removal .
Properties
Molecular Formula |
C24H28N2O6 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2S)-3-[2-(tert-butylamino)-2-oxoethoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)26-21(27)14-31-13-20(22(28)29)25-23(30)32-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,30)(H,26,27)(H,28,29)/t20-/m0/s1 |
InChI Key |
GHUFVBZXRGOTMN-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)COC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)NC(=O)COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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